[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride
Description
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O2S/c7-15(13,14)3-5-1-2-12(11-5)4-6(8,9)10/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKTWUKEAPGRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CS(=O)(=O)Cl)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride is a chemical compound that has garnered attention in recent years due to its potential biological activities. This compound belongs to the pyrazole class, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H6ClF3N2O2S
- Molecular Weight : 228.64 g/mol
- CAS Number : 1260379-38-1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Preliminary studies suggest that it may also affect the activity of monoacylglycerol lipase (MAGL), which is implicated in pain and cancer progression by regulating endocannabinoid levels .
-
Anticancer Activity :
- Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been shown to induce apoptosis in hypopharyngeal tumor cells .
- The trifluoroethyl group enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes, thus increasing its efficacy as an anticancer agent.
- Neuroprotective Effects :
Case Studies and Research Findings
The following table summarizes key research findings related to the biological activity of this compound and related compounds:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride
- CAS RN : 2091430-99-6
- Molecular Formula : C₇H₇ClF₃N₂O₂S
- Molecular Weight : 262.64 g/mol
- MDL Number : MFCD31559116 .
Structural Features :
The compound consists of a pyrazole ring substituted with a trifluoroethyl group at the 1-position and a methanesulfonyl chloride group at the 3-position. The trifluoroethyl group introduces strong electron-withdrawing effects, while the sulfonyl chloride moiety confers high reactivity, making it a versatile intermediate in organic synthesis.
Applications :
Primarily used in pharmaceutical and agrochemical research, its sulfonyl chloride group enables nucleophilic substitution reactions for forming sulfonamides or sulfonate esters.
Comparison with Similar Compounds
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
Key Differences :
Reactivity :
Trifluoromethanesulfonyl chloride is a smaller, more volatile molecule with broader utility in forming triflates for catalysis. In contrast, the pyrazole-containing derivative offers site-specific reactivity due to its aromatic heterocycle, enabling targeted modifications in drug design .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
Structural Contrast :
- Sulfonylureas : Contain a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring (e.g., triflusulfuron methyl ester: C₁₄H₁₅F₃N₆O₅S) .
- Target Compound : Features a sulfonyl chloride directly attached to a pyrazole ring.
Functional Role: Sulfonylureas act as acetyl-CoA carboxylase inhibitors in herbicides, whereas the target compound serves as a synthetic precursor.
Fluorinated Pyrazole Derivatives
Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Feature : Contains a trifluoromethyl group on the pyrazole ring instead of a trifluoroethyl substituent.
- Impact of Substituents :
Fluorinated Alkyl Phosphonates
Example : 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate
- Structural Difference : A phosphonate ester with a trifluoroethyl group vs. a sulfonyl chloride.
- Role of Fluorine : Both compounds leverage the trifluoroethyl group to enhance metabolic stability and lipophilicity. However, the sulfonyl chloride’s higher electrophilicity makes it more reactive in substitution reactions than phosphonates .
Influence of Fluorine on Properties
- Bioavailability : Fluorine’s inductive effects reduce basicity of nearby amines (if present) and improve membrane permeability, a trait shared with fluorinated pharmaceuticals like fluoxetine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
